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molecular formula C10H17NO2 B8689293 2-(2-Tert-butyl-5-methyl-oxazol-4-yl)-ethanol

2-(2-Tert-butyl-5-methyl-oxazol-4-yl)-ethanol

Cat. No. B8689293
M. Wt: 183.25 g/mol
InChI Key: TYRNAYJNLFWRQX-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

13.77 g of the above prepared (2-tert-butyl-5-methyl-oxazol-4-yl)-acetic acid (69.8 mmol) was dissolved in 460 ml of abs. THF and treated at 0° C. with 174.5 ml of 1M BH3,THF (2.5 eq.). The reaction mixture was then kept over night at ambient temperature. Careful quenching with ice, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product which was refluxed for 60 Min. in MeOH to liberate quantitatively the free alcohol. Removing of the solvent and flash chromatography (SiO2, AcOEt) delivered finally 9.23 g of the title compound as colorless oil.
Quantity
69.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
BH3,THF
Quantity
174.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:6][C:7]([CH3:14])=[C:8]([CH2:10][C:11](O)=[O:12])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([C:5]1[O:6][C:7]([CH3:14])=[C:8]([CH2:10][CH2:11][OH:12])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
69.8 mmol
Type
reactant
Smiles
C(C)(C)(C)C=1OC(=C(N1)CC(=O)O)C
Step Two
Name
BH3,THF
Quantity
174.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 460 ml of abs
WAIT
Type
WAIT
Details
The reaction mixture was then kept over night at ambient temperature
CUSTOM
Type
CUSTOM
Details
Careful quenching with ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left a crude product which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 60 Min
CUSTOM
Type
CUSTOM
Details
Removing of the solvent and flash chromatography (SiO2, AcOEt)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1OC(=C(N1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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